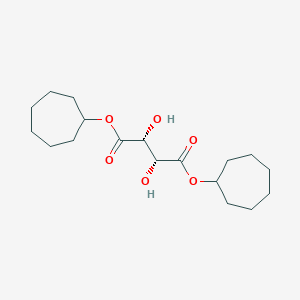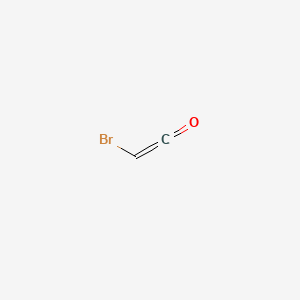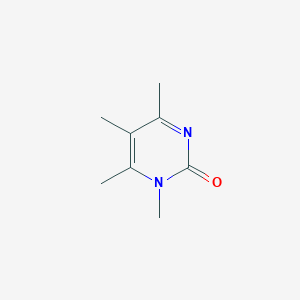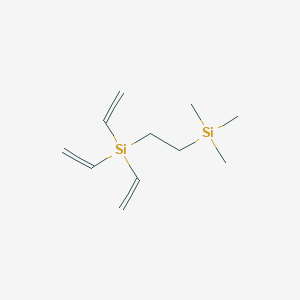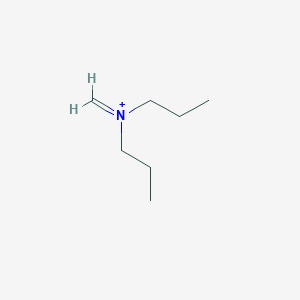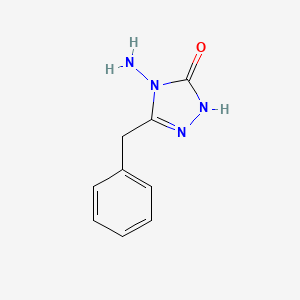![molecular formula C10H16O2 B14432101 (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one CAS No. 76735-29-0](/img/structure/B14432101.png)
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one typically involves the use of specific starting materials and reaction conditions. One common method involves the enantioselective construction of the bicyclic scaffold through a series of chemical reactions. For example, the synthesis may start with a precursor molecule that undergoes cyclization to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions: (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one include other bicyclic compounds with similar structural features. Examples include (1S,2R,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and bicyclo[3.2.1]octane derivatives .
Uniqueness: What sets this compound apart is its specific oxabicyclo ring system and the presence of the trimethyl group, which confer unique chemical properties and potential applications. This compound’s distinct structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Propiedades
Número CAS |
76735-29-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
Clave InChI |
RFXTXEOQEMTRHL-XCBNKYQSSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C(=O)C1)C(O2)(C)C |
SMILES canónico |
CC1(C2CCC(O1)(CC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


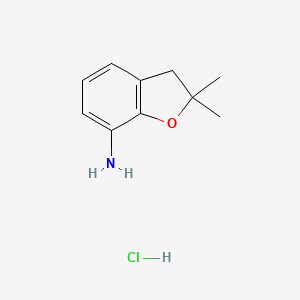
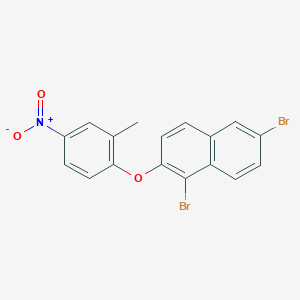
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
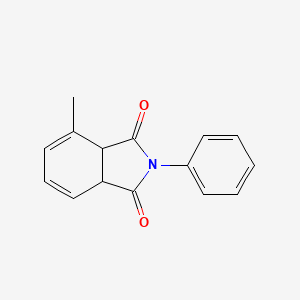
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
